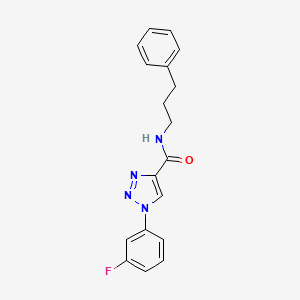
1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17FN4O, with a molecular weight of 324.4 g/mol. The structure features a triazole ring that is known for its role in various biological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1226432-67-2 |
| Molecular Formula | C18H17FN4O |
| Molecular Weight | 324.4 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with appropriate amines under controlled conditions. For instance, a recent study described a method where the aldehyde was refluxed with sodium acetate in ethanol to yield the desired carboxamide with high purity and yield .
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation in various studies. For example, it was evaluated against several cancer cell lines and demonstrated effective cytotoxicity comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects may involve interaction with key enzymes or receptors involved in cell proliferation and apoptosis. The nitrogen atoms in the triazole ring are crucial for enzyme-inhibitor interactions, potentially leading to the modulation of signaling pathways associated with cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens due to their ability to disrupt cellular processes. The specific compound exhibited activity against both bacterial and fungal strains .
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent investigation assessed the effects of this compound on lung cancer cell lines (H460). Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against E. coli, revealing a minimum inhibitory concentration (MIC) of 0.0063 μmol/mL, showcasing its potential as an antibacterial agent .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-9-4-10-16(12-15)23-13-17(21-22-23)18(24)20-11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXUYYACAXNCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














